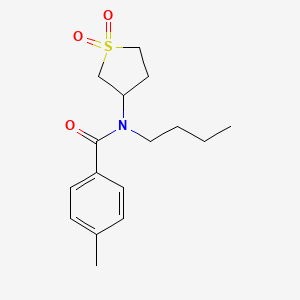![molecular formula C22H22N4O3S4 B2456870 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 500149-70-2](/img/structure/B2456870.png)
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S4 and its molecular weight is 518.68. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Compounds with structural elements similar to the one of interest have been synthesized and evaluated for their anticancer properties. For example, derivatives of indapamide, including those incorporating sulfonyl and benzamide groups, demonstrated proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Ö. Yılmaz et al., 2015). These findings suggest that related compounds could be explored for similar therapeutic applications.
Antimicrobial and Antifungal Action
Research into sulfonyl-substituted nitrogen-containing heterocycles has identified compounds with significant antimicrobial and antifungal activities. Specifically, certain derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019). This indicates the potential of structurally related compounds in addressing various microbial infections.
Electrophysiological Activity
Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have revealed compounds with significant cardiac electrophysiological activity, demonstrating their potential as selective class III antiarrhythmic agents (T. K. Morgan et al., 1990). This suggests that compounds with similar structural features could be valuable in the development of new treatments for cardiac arrhythmias.
Synthesis and Material Science Applications
The synthesis of benzothiazoles and thiazolopyridines, often found in pharmaceuticals and organic materials, has been facilitated by metal- and reagent-free methods. These methods provide access to a variety of compounds through electrochemical C–H thiolation, indicating the potential for these compounds in creating novel materials and drugs (Xiang-Yang Qian et al., 2017).
Antimalarial and COVID-19 Research
Sulfonamides have been investigated for their antimalarial activity and potential utility in COVID-19 treatment, emphasizing the relevance of sulfonamide derivatives in addressing global health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Propiedades
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S4/c1-13-5-3-4-12-26(13)33(28,29)15-8-6-14(7-9-15)20(27)25-21-23-16-10-11-17-19(18(16)31-21)32-22(24-17)30-2/h6-11,13H,3-5,12H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOVTKNYKCGEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

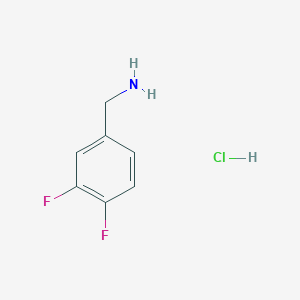
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)
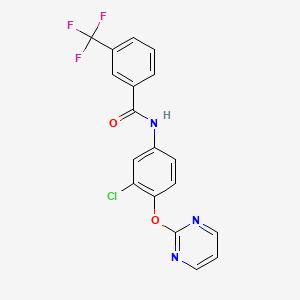
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)
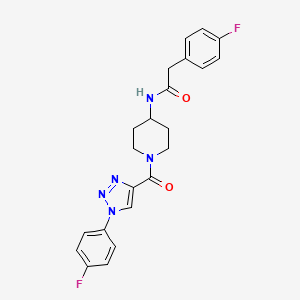
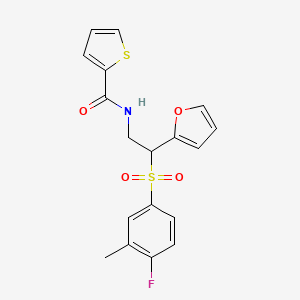
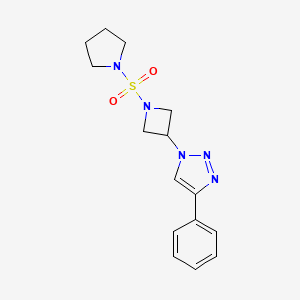
![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)
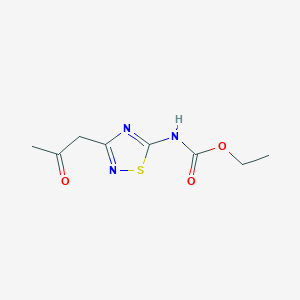
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
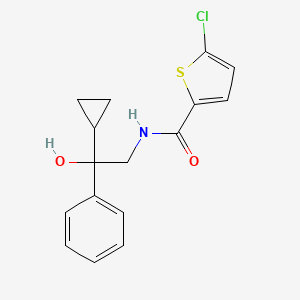
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
